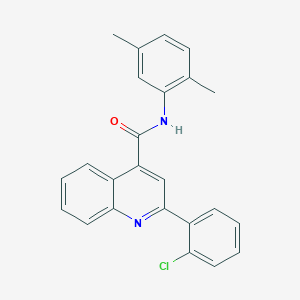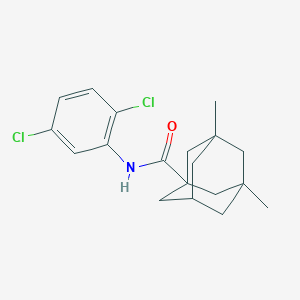
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1988 by a group of Israeli researchers and has since gained significant attention due to its high potency and selectivity for the cannabinoid receptor type 1 (CB1).
Wirkmechanismus
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects by binding to and activating the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a cascade of downstream signaling events that ultimately result in the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate several biochemical and physiological processes, including pain perception, inflammation, and neuronal activity. Studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and chemokines. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to modulate neuronal activity by reducing excitatory neurotransmitter release and enhancing inhibitory neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of neuronal activity and neurotransmitter release. However, one limitation of using 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its potential for inducing unwanted side effects, such as hypothermia and motor impairment.
Zukünftige Richtungen
There are several potential future directions for research on 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. One area of interest is the development of novel 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its potential therapeutic applications in neurodegenerative diseases. Finally, studies are needed to investigate the long-term effects of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione use and its potential for addiction and abuse.
Synthesemethoden
The synthesis of 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves several chemical reactions, including the condensation of 2,6-dimethylheptylresorcinol with cyclohexanone, followed by a Friedel-Crafts acylation reaction with phthalic anhydride. The resulting product is then subjected to a series of reduction and cyclization reactions to yield 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.
Wissenschaftliche Forschungsanwendungen
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Several studies have demonstrated that 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can effectively reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-14(7-6-12-22(2,3)25)13-15-20-16(23)8-4-10-18(20)26-19-11-5-9-17(24)21(15)19/h14-15,25H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGGRDCDRFFHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC1C2=C(CCCC2=O)OC3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(6-hydroxy-2,6-dimethylheptyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5064992.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)

![diethyl [3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]malonate](/img/structure/B5065013.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)


![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)